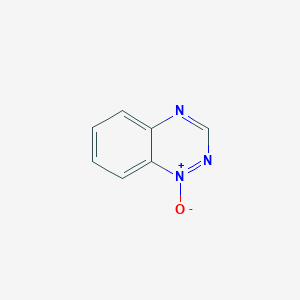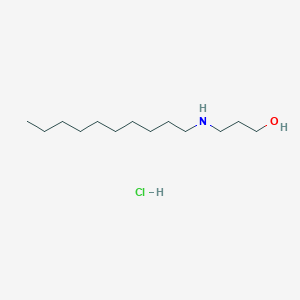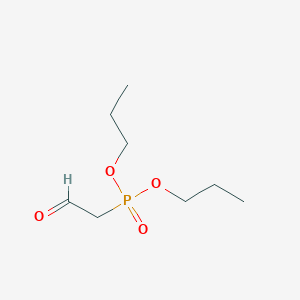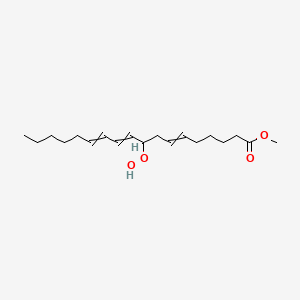
Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate is a hydroperoxy fatty ester It is a methyl ester derivative of octadecatrienoic acid, characterized by the presence of a hydroperoxy group at the ninth carbon position and three double bonds at the sixth, tenth, and twelfth positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate can be synthesized through the esterification of 9-hydroperoxyoctadeca-6,10,12-trienoic acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the process. The product is then purified through distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of peroxides or epoxides.
Reduction: Formation of 9-hydroxy derivatives.
Substitution: Formation of amides or ethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid peroxidation and its effects on cellular processes.
Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of methyl 9-hydroperoxyoctadeca-6,10,12-trienoate involves its ability to undergo oxidation and reduction reactions. The hydroperoxy group can generate reactive oxygen species, which can interact with cellular components, leading to lipid peroxidation. This process can affect cell membrane integrity and function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 15-hydroperoxy-9Z,12Z,16E-octadecatrienoate: Another hydroperoxy fatty ester with a similar structure but differing in the position of the hydroperoxy group.
Methyl (9R,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoate: A related compound with two double bonds and a hydroperoxy group at the ninth position.
Uniqueness
Methyl 9-hydroperoxyoctadeca-6,10,12-trienoate is unique due to its specific arrangement of double bonds and the position of the hydroperoxy group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
57302-19-9 |
|---|---|
Fórmula molecular |
C19H32O4 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
methyl 9-hydroperoxyoctadeca-6,10,12-trienoate |
InChI |
InChI=1S/C19H32O4/c1-3-4-5-6-7-9-12-15-18(23-21)16-13-10-8-11-14-17-19(20)22-2/h7,9-10,12-13,15,18,21H,3-6,8,11,14,16-17H2,1-2H3 |
Clave InChI |
AISZMLHFLTUFFD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC=CC(CC=CCCCCC(=O)OC)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


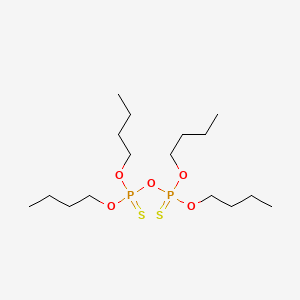
![2-[(Heptyloxy)methoxy]ethyl (2,4-dichlorophenoxy)acetate](/img/structure/B14615472.png)
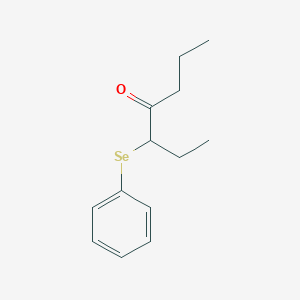
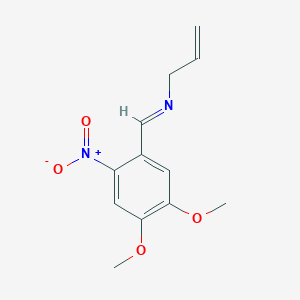

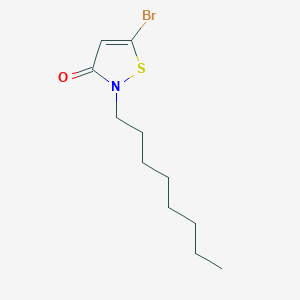
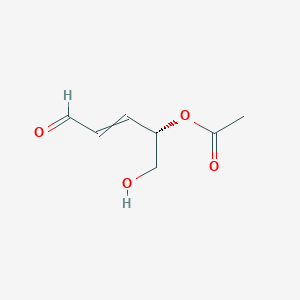
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14615519.png)
![2H-Pyran-2,4(3H)-dione, dihydro-3-[(phenylamino)methylene]-](/img/structure/B14615526.png)

![1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B14615532.png)
